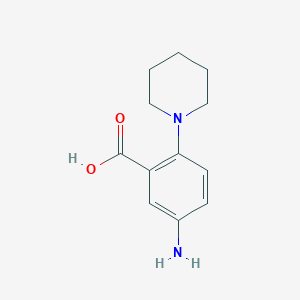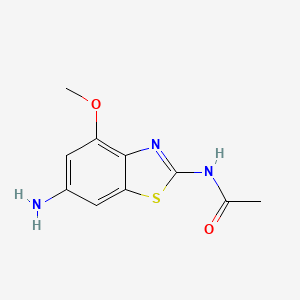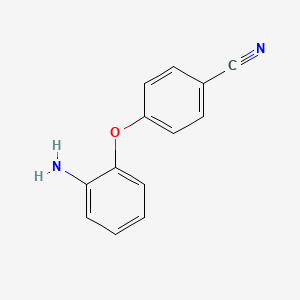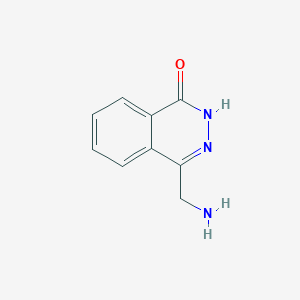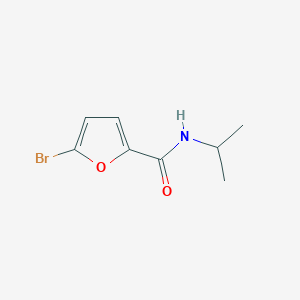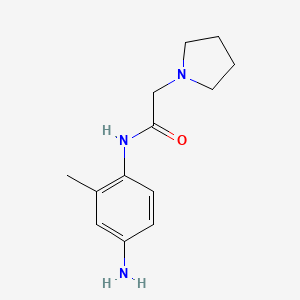
N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide
Descripción general
Descripción
“N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide” is a chemical compound with the CAS Number: 436090-52-7. Its molecular weight is 233.31 . The IUPAC name for this compound is N-(4-amino-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide .
Molecular Structure Analysis
The molecular formula of “N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide” is C13H19N3O . The InChI code for this compound is 1S/C13H19N3O/c1-10-8-11(14)4-5-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.20400, a density of 1.163g/cm3, a boiling point of 259.9ºC at 760mmHg, and a melting point of 141ºC . It also has a flash point of 111ºC .Aplicaciones Científicas De Investigación
Opioid Kappa Agonists
One significant application of N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide derivatives is in the development of kappa-opioid agonists. These compounds have been synthesized and evaluated for their biological activity as opioid kappa agonists. For instance, one study synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, finding potent compounds with significant analgesic effects in mouse models (Barlow et al., 1991). Another research effort utilized conformational analysis in the development of a novel series of opioid kappa agonists, leading to the discovery of highly active compounds (Costello et al., 1991).
Antimicrobial Activity
Some derivatives of N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide have shown promising antimicrobial activity. A study reported the synthesis and evaluation of various compounds for their antibacterial and antifungal activities (Nunna et al., 2014).
Sigma-1 Receptor Modulators
Derivatives of this compound have also been explored for their potential as Sigma-1 receptor modulators. For example, the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R was carried out, illustrating the chemical transformation and potential application in receptor modulation (Kuznecovs et al., 2020).
Anticancer Activity
Compounds derived from N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide have been investigated for their anticancer properties. A study synthesized 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, showing cytotoxic activity against various breast cancer cell lines while being less toxic to normal cells (Moghadam & Amini, 2018).
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, which include compounds related to N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide, have been synthesized and evaluated for their antioxidant activity (Chkirate et al., 2019).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of derivatives of N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide, contributing to a deeper understanding of their chemical properties and potential applications in various fields (Palamarchuk et al., 2019).
Safety and Hazards
“N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide” is an irritant. It can cause eye irritation, skin irritation, and may be harmful if absorbed through the skin. It may cause irritation of the digestive tract and may be harmful if swallowed. It can also cause respiratory tract irritation and may be harmful if inhaled .
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-8-11(14)4-5-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMMOWLGEFIAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357665 | |
| Record name | N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665304 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide | |
CAS RN |
436090-52-7 | |
| Record name | N-(4-Amino-2-methylphenyl)-1-pyrrolidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436090-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



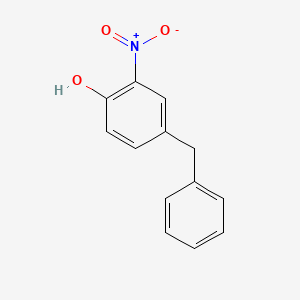
![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)
![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)
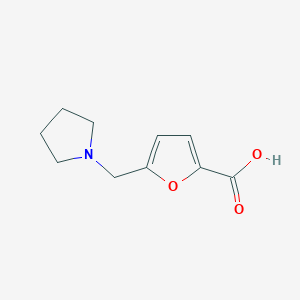


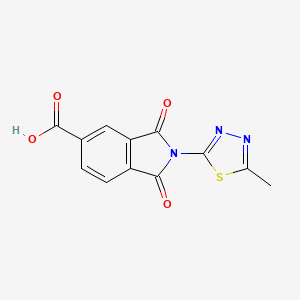
![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)
